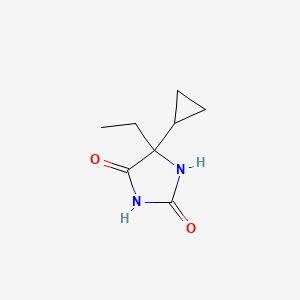
5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Übersicht
Beschreibung
The compound “5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a benzyloxy group, at the 6th position with a chlorine atom, and at the 4th position with an iodine atom. The 2nd position of the ring contains a formyl group (aldehyde), which is represented by a carbon double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyridine ring. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a common aromatic structure, would contribute to the compound’s stability. The electronegative chlorine and iodine atoms would likely create regions of high electron density, while the benzyloxy and aldehyde groups could participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group is often involved in nucleophilic addition reactions, while the chlorine and iodine atoms could be replaced by other groups in substitution reactions. The benzyloxy group could also be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions and Pyridine Derivatives
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to the target compound, are used in Sonogashira-type cross-coupling reactions. These reactions generate 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to produce 1-phenylpyrazolo[4,3-c]pyridines, among other derivatives. These compounds have applications in synthesizing complex molecular structures (Vilkauskaitė, Šačkus, & Holzer, 2011).
Ligand Synthesis
The compound is involved in reactions with dialdehydes, leading to the creation of planar benzazaphosphole ligands. These ligands have unique photophysical properties and are essential in various chemical synthesis processes, demonstrating the compound's role in complex chemical synthesis (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013).
Stereocontrolled Synthesis
In stereocontrolled synthesis, 5-benzyloxy-4-methylpent-2-enyl bromides, similar to the target compound, react with aldehydes in the presence of bismuth to synthesize compounds with specific stereochemical configurations. This application is vital in creating substances with precise molecular orientations (Donnelly, Thomas, & Fielding, 2004).
Pyridine Alkaloid Synthesis
The compound is integral in synthesizing pyridine alkaloids like Theonelladines and Niphatesine, showcasing its role in the synthesis of complex organic molecules derived from marine sources. These alkaloids have diverse applications, especially in pharmacology (Teubner & Gerlach, 1993).
Photophysical Property Investigation
In investigating the photophysical properties of molecules, 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde derivatives are used to study intramolecular charge transfer and other photophysical behaviors. This research is crucial in materials science and photonic applications (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).
Pyridine Ring Closure Studies
The compound is used in studying unusual pyridine ring closures, contributing to our understanding of complex organic reaction mechanisms. Such studies are foundational in organic chemistry (Heber, Ivanov, & Karagiosov, 1995).
Functionalization of Pyridines
It plays a role in the functionalization of pyridines, a process crucial in synthesizing various pyridine derivatives with potential applications in medicine and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-iodo-5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGINPOPHSNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186552 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353877-99-2 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)




![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)






